molecular formula C9H11N B1510077 3-Cyclopropyl-4-methylpyridine CAS No. 1245643-68-8

3-Cyclopropyl-4-methylpyridine

Cat. No.: B1510077
CAS No.: 1245643-68-8
M. Wt: 133.19 g/mol
InChI Key: QBBNWNGOSDSUCO-UHFFFAOYSA-N
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Description

Contextual Significance within Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals and biologically active molecules. The pyridine (B92270) ring, a six-membered heterocycle structurally related to benzene (B151609), is a prevalent scaffold in drug discovery. chemenu.com Its ability to act as a hydrogen bond acceptor and its weakly basic nature contribute to its frequent role in molecular interactions with biological targets. chemenu.com

The cyclopropyl (B3062369) group, while being the smallest carbocyclic ring, is a powerful modulator of a molecule's physicochemical properties in drug design. chemenu.com Its introduction into a molecular structure can enhance metabolic stability, improve binding affinity to target proteins, and constrain the conformation of flexible molecules. chemenu.com The presence of both the pyridine core and the cyclopropyl substituent in 3-Cyclopropyl-4-methylpyridine makes it a noteworthy building block, offering a starting point for the synthesis of more complex molecules with potentially valuable biological activities.

Overview of Scientific Research Landscape

While extensive research focusing solely on this compound is not widely documented in public literature, the scientific landscape for closely related substituted pyridines is rich and varied. Research often focuses on these types of compounds as key intermediates or building blocks for larger, more complex target molecules. chemicalbook.com

For instance, the 4-methylpyridine (B42270) core is a crucial component in significant pharmaceutical agents. A notable example is the synthesis of Nevirapine, an HIV reverse transcriptase inhibitor, which utilizes 3-amino-2-chloro-4-methylpyridine (B17603) as a key intermediate. google.comgoogle.com This highlights the industrial and academic importance of synthetic routes to access functionalized 4-methylpyridine derivatives. Research on related compounds, such as 3-Cyclopropyl-6-fluoro-2-methylpyridine, indicates that these molecules are explored for their potential biological activities and are used as precursors for advanced materials and agrochemicals. The scientific interest, therefore, often lies in the utility of these pyridines as versatile scaffolds for developing new chemical entities.

Scope of Academic Inquiry

The academic inquiry into a compound like this compound primarily encompasses its synthesis, characterization, and exploration as a synthetic intermediate. Research efforts would typically focus on developing efficient synthetic pathways to produce the molecule and its derivatives.

Further academic investigation would involve exploring its reactivity, such as electrophilic and nucleophilic substitution reactions on the pyridine ring, to create a library of related compounds. These new molecules could then be screened for potential applications in medicinal chemistry, drawing parallels to the known biological activities of other substituted pyridines. The compound serves as a valuable scaffold for structure-activity relationship (SAR) studies, where systematic modifications are made to understand their effect on biological targets. The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1245643-68-8 guidechem.com
Molecular Formula C9H11N guidechem.com
Molecular Weight 133.19 g/mol guidechem.com
Canonical SMILES CC1=C(C=NC=C1)C2CC2 guidechem.com
Storage Temperature 2-8°C chemenu.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropyl-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-7-4-5-10-6-9(7)8-2-3-8/h4-6,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBNWNGOSDSUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30737913
Record name 3-Cyclopropyl-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245643-68-8
Record name 3-Cyclopropyl-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Cyclopropyl 4 Methylpyridine and Key Precursors

Established Synthetic Pathways to Substituted Pyridine (B92270) Derivatives

The construction of the pyridine ring is a well-explored area of organic synthesis, with numerous methods developed to afford a wide array of substitution patterns. These methods often start from acyclic precursors or involve the modification of existing pyridine rings.

Routes from Nitropyridines

Nitropyridines serve as versatile intermediates in the synthesis of substituted pyridines due to the strong electron-withdrawing nature of the nitro group, which facilitates nucleophilic aromatic substitution.

One common approach involves the nitration of pyridine itself. Direct nitration of pyridine is often challenging, yielding 3-nitropyridine (B142982) in low yields at high temperatures. researchgate.netresearchgate.net However, improved methods have been developed. For instance, reacting pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent produces an N-nitropyridinium salt. Subsequent treatment with aqueous sulfur dioxide or sodium bisulfite leads to the formation of 3-nitropyridine in significantly better yields (around 77%). researchgate.netresearchgate.net The mechanism is believed to involve a nih.gov sigmatropic shift of the nitro group from the nitrogen to the 3-position of the pyridine ring. researchgate.netresearchgate.net

Once formed, 3-nitropyridines can undergo various transformations. For example, they can be subjected to vicarious nucleophilic substitution (VNS) or oxidative amination to introduce amino groups at the position para to the nitro group, yielding 2-alkylamino-5-nitropyridines with high regioselectivity. researchgate.netntnu.no These substituted nitropyridines can then be used to construct more complex heterocyclic systems like imidazopyridines and azaindoles. researchgate.net An early synthesis of 3-amino-2-chloro-4-methylpyridine (B17603), a key intermediate for various compounds, started from 2-chloro-4-methyl-3-nitropyridine. google.com

Table 1: Summary of Synthetic Routes from Nitropyridines
Starting MaterialReagentsProductKey Features
Pyridine1. N₂O₅, organic solvent2. SO₂/HSO₃⁻ (aq)3-NitropyridineImproved yield over direct nitration; involves a nih.gov sigmatropic shift. researchgate.netresearchgate.net
3-Nitropyridinen-Butylamine or Diethylamine2-Alkylamino-5-nitropyridinesOxidative amination with high regioselectivity. ntnu.no
3-NitropyridinesCarbon nucleophiles (e.g., anions of chloroform)4-substituted 3-nitropyridinesVicarious nucleophilic substitution. ntnu.no
2-Chloro-4-methyl-3-nitropyridineNot specified3-Amino-2-chloro-4-methylpyridineEarly synthetic route to a key intermediate. google.com

Approaches from Picolines

Picolines (methylpyridines) are readily available starting materials for the synthesis of more complex pyridine derivatives. The methyl group can be functionalized, or the pyridine ring itself can be substituted.

For instance, 3-methylpyridine (B133936) (β-picoline) is a crucial building block for various biologically active compounds. nih.gov The synthesis of 3-amino-4-methylpyridine (B17607) has been achieved starting from 4-methylpyridine-3-boronic acid, using an inorganic amide as the ammonia (B1221849) source in the presence of a metal oxide catalyst. patsnap.com

Nitration of picolines, such as 2-amino-4-picoline or 2-hydroxy-4-picoline, has been used to synthesize intermediates like 3-amino-2-chloro-4-methylpyridine. google.comchemicalbook.comgoogle.com However, this method can suffer from a lack of selectivity, leading to nitration at both the 3 and 5 positions, and can present thermal hazards. google.comchemicalbook.com

Synthetic Strategies Involving Ethylacetoacetone and Cyanacetamide

The condensation of β-ketoesters, such as ethyl acetoacetate, with compounds containing an active methylene (B1212753) group, like cyanacetamide, is a classical and versatile method for constructing the pyridine ring, often referred to as the Hantzsch pyridine synthesis or related condensations.

One prominent example is the Guareschi-Thorpe reaction, which involves the three-component condensation of a β-diester, ammonium (B1175870) acetate, and ethyl cyanoacetate (B8463686) to produce hydroxypyridines. rsc.org An advanced version of this reaction utilizes the three-component condensation of alkyl cyanoacetate or cyanacetamide with 1,3-dicarbonyls and ammonium carbonate in an aqueous medium to afford hydroxy-cyanopyridines in high yields. rsc.org The reaction proceeds via aminolysis of the cyanoacetic ester to cyanacetamide, followed by an aldol (B89426) condensation with the β-ketoester to form a 1,5-dicarbonyl intermediate, which then cyclizes. rsc.org

The reaction of various enones with cyanoacetamide in the presence of a strong base like potassium tert-butoxide can also lead to 3-cyano-2-pyridones. rsc.org Furthermore, the condensation of acetylacetone (B45752) with N-substituted cyanoacetamides under microwave irradiation is another efficient route to pyridones. rsc.orgresearchgate.netsciforum.net These pyridone structures are valuable intermediates that can be further functionalized. For example, 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile, synthesized from ethylacetoacetone and cyanacetamide, is a precursor to 3-amino-2-chloro-4-methylpyridine, although this route requires several chlorination and de-chlorination steps. google.com

Table 2: Pyridine Synthesis using Ethylacetoacetone and Cyanacetamide
ReactantsCatalyst/ConditionsProduct TypeKey Features
Alkyl cyanoacetate/cyanoacetamide, 1,3-dicarbonyls, (NH₄)₂CO₃Aqueous mediumHydroxy-cyanopyridinesAdvanced Guareschi-Thorpe reaction. rsc.org
Enones, Cyanoacetamidet-BuOK, DMSO, O₂ atmosphere3-Cyano-2-pyridonesMichael addition followed by cyclization. rsc.org
Acetylacetone, N-substituted cyanoacetamideMicrowave irradiationPyridonesEfficient condensation method. rsc.orgresearchgate.netsciforum.net
Ethylacetoacetone, CyanacetamideNot specified2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrilePrecursor to 3-amino-2-chloro-4-methylpyridine. google.com

Multi-step Sequences from Ethyl Cyanoacetate

Ethyl cyanoacetate is a versatile C2 synthon in the synthesis of polysubstituted pyridines. Various multi-component reactions have been developed that utilize ethyl cyanoacetate as a key starting material.

For example, a one-pot, three-component reaction of cyanoacetohydrazide, an activated nitrile substrate (like ethyl cyanoacetate or cyanoacetamide), and an aromatic aldehyde in the presence of piperidine (B6355638) can yield N-amino-3-cyano-2-pyridone derivatives. rsc.org This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, intramolecular cyclization, and subsequent tautomerization and aromatization. rsc.org

Another approach involves the Knoevenagel condensation of ethyl cyanoacetate with an acetophenone (B1666503) derivative, followed by reaction with dimethylformamide-dimethylacetal (DMF-DMA) to produce an enaminonitrile. researchgate.net Cyclization of this intermediate with a primary amine leads to 3-cyano-2-pyridone derivatives. researchgate.netsciforum.net A reported synthesis of 3-amino-2-chloro-4-methylpyridine involves the chlorination of ethyl cyanoacetate, followed by a Michael addition with crotonaldehyde, cyclization, conversion to the amide, and final reduction to the amine. chemicalbook.com However, the Michael addition step was reported to be slow and the cyclization to have a low yield. google.comchemicalbook.com

Targeted Synthesis of the 3-Cyclopropyl-4-methylpyridine Framework

The introduction of a cyclopropyl (B3062369) group onto a pyridine ring presents a unique synthetic challenge. The strategies generally involve either the formation of the pyridine ring with the cyclopropyl group already present on a precursor or the introduction of the cyclopropyl group onto a pre-formed pyridine ring.

Cyclopropanation Strategies in Pyridine Chemistry

Cyclopropanation refers to any chemical process that generates a cyclopropane (B1198618) ring. wikipedia.org In the context of pyridine chemistry, this can be achieved through several methods, often involving carbene or carbenoid intermediates.

One modern approach involves the use of biocatalysts. Hemoproteins have been shown to catalyze the stereoselective construction of pyridine-functionalized cyclopropanes from pyridotriazoles, which serve as stable carbene precursors. nih.govwpmucdn.com This method allows for the asymmetric cyclopropanation of a variety of olefins with high activity and stereoselectivity. nih.govwpmucdn.com

Transition metal-catalyzed cyclopropanation of alkenes with diazo compounds is another powerful strategy for constructing enantioenriched functionalized cyclopropanes, including those bearing a pyridyl moiety. nih.gov Rhodium(II) carboxylates are particularly effective catalysts for these transformations, reacting with diazo compounds to produce transient metal-stabilized carbenes that then react with olefins. taylorfrancis.com

Ylides derived from pyridinium (B92312) salts can also be used in cyclopropanation reactions. For example, pyridinium ylides bearing a chiral auxiliary can react with electron-deficient alkenes like methylidenemalononitriles to produce activated cyclopropanes with high diastereoselectivity. researchgate.net The reaction of ylides with a parapyridinophane skeleton and dicyanoalkenes can also yield optically active cyclopropane derivatives with high enantioselectivity. elsevierpure.com

For the specific synthesis of this compound, a potential strategy could involve the cyclopropanation of a suitable 4-methylpyridine (B42270) derivative. For instance, a 3-vinyl-4-methylpyridine could be subjected to a Simmons-Smith reaction or a transition-metal-catalyzed reaction with a diazo compound to install the cyclopropyl group. Alternatively, a palladium-catalyzed cross-coupling reaction between a 3-halo-4-methylpyridine and cyclopropylboronic acid or a related organometallic reagent could be employed. A diboron(4)-catalyzed remote [3+2] cycloaddition of 4-pyridinyl cyclopropanes with alkenes or alkynes has also been developed for the modular synthesis of pyridine-substituted cyclopentanes and other complex structures, showcasing the reactivity of cyclopropyl groups attached to pyridine rings. researchgate.net

Table 3: Overview of Cyclopropanation Strategies in Pyridine Chemistry
MethodCarbene/Ylide SourceCatalyst/ReagentKey Features
Biocatalytic CyclopropanationPyridotriazolesHemoproteins (e.g., Myoglobin (B1173299) variants)Asymmetric, high stereoselectivity. nih.govwpmucdn.com
Transition Metal-Catalyzed CyclopropanationDiazo compoundsRhodium(II) carboxylatesGeneral and effective for various olefins. nih.govtaylorfrancis.com
Ylide-Mediated CyclopropanationPyridinium saltsBaseCan be highly diastereoselective with chiral auxiliaries. researchgate.net
Ylide-Mediated CyclopropanationParapyridinophane-derived ylidesNone specifiedHigh enantioselectivity with dicyanoalkenes. elsevierpure.com
Proposed Cross-Coupling3-Halo-4-methylpyridine and Cyclopropylboronic acidPalladium catalystA potential route to this compound.

Reductive Amination Pathways to Cyclopropyl-Pyridyl Moieties

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds and can be adapted to synthesize cyclopropyl-pyridyl compounds. wikipedia.org This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.com

Two primary disconnection approaches can be envisioned for synthesizing a cyclopropyl-pyridyl moiety via this pathway:

Reaction of a Pyridyl Ketone with Cyclopropylamine: A suitably substituted pyridyl ketone, such as 3-acetyl-4-methylpyridine, can be reacted with cyclopropylamine. The initial reaction forms a Schiff base (an imine), which is subsequently reduced using a selective reducing agent.

Reaction of a Cyclopropyl Ketone with an Aminopyridine: Alternatively, a cyclopropyl ketone can be reacted with an appropriately substituted aminopyridine. For instance, methyl cyclopropyl ketone could react with 3-amino-4-methylpyridine.

A critical component of this one-pot reaction is the choice of reducing agent. Standard borohydrides like sodium borohydride (B1222165) (NaBH₄) can reduce the initial carbonyl compound, leading to undesired side products. To circumvent this, milder reducing agents that selectively reduce the iminium ion in the presence of a ketone or aldehyde are preferred. wikipedia.org Common choices include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.org

An interesting dichotomy in reactivity has been observed in the reductive reactions of amines with α-carbonylcyclopropanes. The choice of catalyst can lead to either the expected reductive amination product or a novel ring-expansion reaction to form a pyrrolidine. researchgate.net For example, using a rhodium catalyst typically yields the traditional reductive amination product, highlighting the importance of catalyst selection in controlling the reaction outcome. researchgate.net

Table 1: Common Reducing Agents in Reductive Amination
Reducing AgentAbbreviationKey Feature
Sodium CyanoborohydrideNaBH₃CNSelectively reduces iminium ions over ketones/aldehydes.
Sodium TriacetoxyborohydrideNaBH(OAc)₃A milder, less toxic alternative to NaBH₃CN with similar selectivity.
α-Picoline-BoraneEffective reducing agent that can be used in various solvents, including water.

Annulation Reactions for Cyclopropyl-Substituted Pyridines

Annulation reactions, which involve the formation of a ring onto a pre-existing molecule, provide a direct route to the pyridine skeleton. rsc.org One effective strategy involves the use of N-cyclopropyl enamines as precursors. In an iodine-mediated process, an N-cyclopropyl enamine can undergo iodination, subsequent opening of the cyclopropyl ring, and annulation with a second molecule of the enamine to form a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative. These 1,4-DHP intermediates can then be oxidized to the corresponding aromatic pyridine. This method is notable for being transition-metal-free and proceeding under mild conditions.

Stereoselective and Regioselective Synthesis

Achieving the correct substitution pattern and, where applicable, stereochemistry is paramount in the synthesis of complex molecules like this compound.

Control of Cyclopropane Stereochemistry

When the cyclopropane ring itself contains multiple substituents, controlling their relative stereochemistry becomes a critical synthetic challenge. The stereochemistry is typically established during the cyclopropanation step, which forms the three-membered ring.

Several powerful methods exist for stereoselective cyclopropanation of alkenes:

Simmons-Smith Reaction: This classic method uses a carbenoid, typically iodomethylzinc iodide (IZnCH₂I), to react with an alkene. For alkenyl cyclopropyl carbinol derivatives, the existing hydroxyl group can act as a directing group, guiding the carbenoid to one face of the double bond, resulting in a highly diastereoselective cyclopropanation. acs.org The rigidity of the cyclopropyl core in the starting material enhances this directing effect, allowing for the synthesis of polysubstituted bicyclopropanes as a single diastereomer. acs.org

Transition Metal-Catalyzed Decomposition of Diazo Compounds: Catalysts based on rhodium, copper, or iron can decompose diazo compounds (like ethyl diazoacetate) to generate metal carbenes. Chiral ligands on these catalysts can induce high levels of enantioselectivity, producing chiral cyclopropanes. Biocatalytic systems, such as engineered myoglobin enzymes, have also been employed for highly stereoselective cyclopropanation of olefins with diazoacetonitrile, yielding nitrile-substituted cyclopropanes with exceptional diastereo- and enantioselectivity (up to 99.9% de and ee). rochester.edunih.gov

Michael-Initiated Ring Closure (MIRC): This involves the addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring. The stereochemistry can be controlled by the geometry of the starting alkene and the reaction conditions.

The introduction of boron groups into cyclopropane structures offers a pathway for subsequent stereocontrolled functionalization, providing access to highly substituted cyclopropanes with excellent diastereoselectivity. researchgate.netnih.gov

Regiochemical Control in Pyridine Substitution

The synthesis of this compound requires precise control over the placement of the substituents at the C3 and C4 positions. The inherent electronic properties of the pyridine ring, which is electron-deficient, typically direct nucleophilic attacks to the C2, C4, and C6 positions, and electrophilic or radical attacks to the C3 and C5 positions. Therefore, achieving a 3,4-disubstitution pattern often requires specialized strategies. nih.gov

Key strategies for regiochemical control include:

Synthesis from Acyclic Precursors: Building the pyridine ring from open-chain molecules allows for the substituents to be placed in the desired positions from the outset. For example, a condensation reaction involving a 1,5-dicarbonyl compound (or its equivalent) with ammonia can form the pyridine ring with a predefined substitution pattern.

C-H Functionalization of a Pre-substituted Pyridine: Starting with a molecule like 4-methylpyridine (γ-picoline), the challenge is to introduce the cyclopropyl group selectively at the C3 position. Direct C-H functionalization has emerged as a powerful tool. nih.govrsc.org While the C2 position is often the most reactive due to its proximity to the nitrogen atom, various catalytic systems and directing groups can steer functionalization to the C3 or C4 positions. nih.gov For example, an electron-withdrawing group at C3 can direct arylation to the C4 position. nih.gov

Pyridyne Intermediates: The generation of a transient 3,4-pyridyne intermediate allows for a subsequent nucleophilic addition. The regioselectivity of this addition can be controlled by substituents on the pyridyne ring. nih.gov For example, an electron-withdrawing group at the C5 position can induce distortion in the pyridyne triple bond, favoring nucleophilic attack at the C3 position. nih.gov This allows for a two-step difunctionalization, first by nucleophilic addition and then by quenching the resulting organometallic intermediate with an electrophile.

Table 2: Strategies for Regiocontrol in Pyridine Synthesis
StrategyDescriptionKey Challenge
Acyclic Precursor CyclizationConstructing the ring from linear molecules with pre-installed functional groups.Synthesis of the required complex acyclic precursor.
Directed C-H FunctionalizationUsing a directing group or specific catalyst to activate a C-H bond at the desired position.Overcoming the intrinsic reactivity of the pyridine ring (C2 vs. C3/C4).
Pyridyne IntermediatesFormation of a highly reactive pyridyne followed by regioselective trapping.Controlling the regioselectivity of the nucleophilic addition.

Advanced Synthetic Strategies

Modern synthetic chemistry offers sophisticated tools for constructing complex molecules with high efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming carbon-carbon bonds. nih.gov The Suzuki-Miyaura coupling is particularly well-suited for creating a bond between a pyridine ring and a cyclopropyl group.

This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. To synthesize this compound, the strategy would involve:

Coupling Partner 1: A pyridine derivative functionalized with a leaving group (e.g., bromine, chlorine, or triflate) at the C3 position, such as 3-bromo-4-methylpyridine.

Coupling Partner 2: A cyclopropylboron species, such as cyclopropylboronic acid or a potassium cyclopropyltrifluoroborate (B8364958) salt.

The use of potassium cyclopropyltrifluoroborate is advantageous as these salts are often more stable and easier to handle than the corresponding boronic acids. The reaction has been shown to be effective for coupling cyclopropyl groups with a wide range of aryl and heteroaryl chlorides, which are often cheaper and more readily available than bromides or iodides.

The success of the Suzuki-Miyaura coupling hinges on the catalyst system, which consists of a palladium source and a ligand. Bulky, electron-rich phosphine (B1218219) ligands, such as 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos), are highly effective in promoting the coupling of challenging substrates like heteroaryl chlorides.

Table 3: Typical Conditions for Suzuki-Miyaura Cyclopropylation
ComponentExample
Palladium SourcePd(OAc)₂ (Palladium(II) acetate)
LigandXPhos
Boron ReagentPotassium cyclopropyltrifluoroborate
BaseCs₂CO₃ (Cesium carbonate) or K₃PO₄ (Potassium phosphate)
SolventToluene/water or CPME/water mixture
Temperature80-110 °C

Mentioned Compounds

Table 4: List of Chemical Compounds
Compound Name
This compound
Sodium borohydride
Sodium cyanoborohydride
Sodium triacetoxyborohydride
3-acetyl-4-methylpyridine
Cyclopropylamine
Methyl cyclopropyl ketone
3-amino-4-methylpyridine
N-cyclopropyl enamine
1,4-dihydropyridine
Iodomethylzinc iodide
Ethyl diazoacetate
Diazoacetonitrile
4-methylpyridine
3-bromo-4-methylpyridine
Cyclopropylboronic acid
Potassium cyclopropyltrifluoroborate
Palladium(II) acetate
2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos)

Functionalization of Cyclopropane Rings

The inherent ring strain of cyclopropanes (ca. 27.5 kcal/mol) makes them valuable three-carbon (C3) synthons in organic synthesis. rsc.orgnih.gov Their functionalization, often involving ring-opening, provides a powerful strategy for constructing more complex molecular architectures, including heterocyclic systems. Cyclopropyl ketones, in particular, are versatile precursors due to the activating effect of the carbonyl group, which facilitates cleavage of the adjacent C-C bond in the three-membered ring.

One relevant strategy involves the transition-metal-catalyzed C-H bond functionalization of cyclopropanes. For example, a palladium(0)-catalyzed protocol has been developed for the intramolecular C(sp³)–H functionalization of cyclopropanes to synthesize quinoline (B57606) and tetrahydroquinoline derivatives. rsc.org This reaction proceeds through the cleavage of a C-H bond and the formation of a new C-C bond, leading to the in-situ opening of the cyclopropane ring to generate a dihydroquinoline intermediate, which can then be oxidized or reduced. rsc.org While this example leads to a fused bicyclic system, the underlying principle of using a cyclopropane as a latent precursor for constructing a nitrogen-containing aromatic ring is directly applicable to the synthesis of substituted pyridines.

The ring-opening of cyclopropyl ketones can also be achieved under various other conditions, including with Lewis acids, photoredox catalysis, or metalloradical mechanisms, to generate valuable γ-substituted intermediates. chemrxiv.orgacs.org These reactions leverage the thermodynamic driving force of relieving ring strain to form new, more stable acyclic structures that can be poised for subsequent cyclization to form heterocycles.

Table 1: Conceptual Approach for Pyridine Synthesis via Cyclopropane Functionalization This table outlines a conceptual, multi-step pathway illustrating how cyclopropane functionalization could be applied to pyridine synthesis based on established principles.

StepDescriptionKey IntermediatesPurpose
1 Activation Ring-opening of a functionalized cyclopropyl ketone or similar precursor.Generates a linear 1,5-dicarbonyl equivalent or a related reactive intermediate.
2 Cyclocondensation Reaction of the ring-opened intermediate with an ammonia source (e.g., ammonium acetate).Forms the dihydropyridine (B1217469) ring.
3 Aromatization Oxidation of the dihydropyridine intermediate.Yields the final substituted pyridine product.

This deconstruction-reconstruction strategy highlights the utility of the cyclopropane ring as a masked functional group that can be revealed under specific catalytic conditions to participate in complex bond-forming cascades. rsc.orgnih.gov

Visible-Light-Mediated Approaches

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. researchgate.netmdpi.com This methodology is particularly well-suited for the synthesis and functionalization of heterocyclic compounds. rsc.orgmdpi.com

The synthesis of substituted pyridines can be achieved through visible-light-induced reactions that construct the pyridine core. For instance, a method employing a thiyl-radical-triggered cyclization of γ-ketodinitriles has been demonstrated using eosin (B541160) Y as a photocatalyst, which can be powered by either green LEDs or direct sunlight. rsc.orgresearchgate.net This approach involves the generation of a thiyl radical that initiates a cascade of events leading to the formation of a multi-substituted pyridine.

Furthermore, visible-light-mediated strategies can be applied to reactions involving cyclopropane precursors. Photoredox catalysis can induce the oxidative radical ring-opening and cyclization of cyclopropyl olefins, representing a cascade reaction that forms new C-C bonds and a new ring system under mild conditions. beilstein-journals.org Similarly, cooperative photoredox and N-heterocyclic carbene (NHC) catalysis has been used for the formal C(sp³)–H acylation of aryl cyclopropanes. rsc.orgnih.gov This process involves a deconstruction-reconstruction sequence where the cyclopropane ring is opened and then re-formed after functionalization.

A plausible visible-light-mediated approach to a compound like this compound could involve the photocatalytic coupling of a pre-formed pyridine ring with a cyclopropyl radical precursor or the construction of the ring itself using cyclopropyl-containing starting materials. The general mechanism for such a transformation would likely involve the following key steps, as illustrated by numerous photoredox-catalyzed reactions:

Photoexcitation : The photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light to reach an excited state.

Single-Electron Transfer (SET) : The excited photocatalyst engages in a SET event with a substrate to generate a radical ion.

Radical Cascade : The generated radical undergoes subsequent transformations, such as addition to an acceptor or cyclization, to build the desired molecular complexity.

Catalyst Regeneration : The photocatalyst is returned to its ground state through a final redox event, completing the catalytic cycle.

Table 2: Key Components in a Representative Visible-Light-Mediated Pyridine Synthesis This table summarizes typical components and conditions based on published visible-light-driven syntheses of substituted pyridines. rsc.orgresearchgate.net

ComponentExampleFunction
Photocatalyst Eosin Y, Ruthenium or Iridium complexesAbsorbs visible light and initiates the reaction via single-electron transfer.
Light Source Blue or Green LEDs, SunlightProvides the energy for photoexcitation of the catalyst.
Substrates γ-Ketodinitriles, ThiolsPrecursors that undergo cyclization to form the pyridine ring.
Solvent DMSO, DMFProvides the reaction medium.
Atmosphere Inert (e.g., Argon, Nitrogen)Prevents quenching of radical intermediates by oxygen.

These modern synthetic methods, centered on the strategic use of strained rings and photocatalysis, offer powerful and elegant pathways to access complex heterocyclic targets like this compound.

Mechanistic Investigations of 3 Cyclopropyl 4 Methylpyridine Reactions

Reaction Mechanism Elucidation

The study of reaction mechanisms provides fundamental insights into the transformation of molecules. For derivatives of 3-cyclopropyl-4-methylpyridine, understanding the mechanistic pathways is crucial for optimizing existing synthetic routes and designing novel transformations. This section delves into the elucidation of mechanisms involved in key reactions, including borane-mediated transformations and cyclopropanation reactions.

Borane-Mediated Transformations of Methylpyridines

Boranes have emerged as versatile reagents and catalysts in organic synthesis, particularly in the functionalization of heterocyclic compounds like methylpyridines. The interaction between a borane (B79455) and a pyridine (B92270) derivative can induce significant changes in the electronic structure of the pyridine ring, facilitating reactions that are otherwise difficult to achieve.

A critical step in many borane-mediated transformations of pyridines is the dearomatization of the pyridine ring. nih.govacsgcipr.org The coordination of a borane, such as triborane (B₃H₇), to the nitrogen atom of a methylpyridine significantly alters the electronic properties of the heterocyclic ring. nih.gov This coordination enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack.

The direct dearomatization of pyridine under mild conditions is generally not feasible. However, the formation of a borane adduct facilitates this process. For instance, the reaction of a 4-methylpyridine-B₃H₇ adduct with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of a 4-methylene dihydropyridine (B1217469) intermediate at low temperatures. nih.gov While often too unstable to be isolated, these dihydropyridine derivatives have been identified spectroscopically, and the borane moiety is believed to play a role in their stabilization. nih.gov The formation of these non-aromatic intermediates is a pivotal step that enables subsequent functionalization reactions. nih.govacsgcipr.org

Strategies for the dearomatization of pyridines can be broadly categorized. One common approach involves the activation of the pyridine ring by N-functionalization, which makes it sufficiently electrophilic for a nucleophile to attack. youtube.com Another strategy relies on metal-catalyzed processes to generate highly electrophilic species from substituents on the pyridine ring, which then undergo intramolecular nucleophilic addition. eurekaselect.comucalgary.ca

Reagent/CatalystIntermediateOutcomeReference
Triborane (B₃H₇) / KOtBu4-Methylene dihydropyridineStabilized dearomatic intermediate nih.gov
Amine borane / Triflic anhydrideN-substituted 1,4- and 1,2-dihydropyridinesSelective reduction acsgcipr.org
Chiral copper complex / SilaneN-silyl-1,4-dihydropyridinesEnantioselective C-4 regioselective addition youtube.com

The coordination of a borane to the pyridine nitrogen atom initiates a significant electronic reorganization within the molecule, characterized by an intramolecular charge transfer (ICT). nih.govwikipedia.org In this process, electron density is transferred from the electron-rich pyridine ring (the donor) to the electron-deficient borane moiety (the acceptor). nih.gov This ICT is fundamental to the activation of the pyridine ring.

The formation of a strong dative bond between the pyridine nitrogen and the boron atom results in a D–π–A (Donor–π–Acceptor) system. nih.govwikipedia.org This charge transfer reduces the aromatic stability of the pyridine ring, effectively "activating" it for subsequent reactions. Spectroscopic evidence, including ¹H and ¹¹B NMR, supports the occurrence of this charge transfer and the formation of stable dearomatic intermediates. nih.gov The extent of this charge transfer can be influenced by the nature of the borane and the substituents on the pyridine ring. This phenomenon is not unique to borane adducts and is a key principle in the design of various functional organic molecules. rsc.orgacs.org

The dearomatization and intramolecular charge transfer facilitated by boranes create opportunities for functionalizing the methyl group of methylpyridines. The formation of the dihydropyridine intermediate makes the C-4 position susceptible to alkylation and acylation reactions. nih.gov

The mechanism for these reactions involves the deprotonation of the methyl group at the C-4 position by a base, which is made more acidic by the electron-withdrawing effect of the coordinated borane. nih.gov The resulting intermediate can then react with electrophiles such as alkyl halides or acylating agents. For example, the B₃H₇-mediated reaction of 4-ethylpyridine (B106801) with methyl iodide in the presence of a mild base like KOtBu yields the corresponding methylated product in high yield. nih.gov This process demonstrates the ability of borane coordination to enable C(sp³)–H bond functionalization at the C-4 position with excellent regioselectivity under mild conditions. nih.gov Pyridine itself can react with alkyl and acyl halides to form pyridinium (B92312) salts through the nucleophilic attack of the nitrogen lone pair on the electrophilic carbon. masterorganicchemistry.com

Cyclopropanation Reaction Mechanisms

Cyclopropane (B1198618) rings are important structural motifs in numerous biologically active molecules. organicchemistrytutor.com Their synthesis often involves cyclopropanation reactions, where a three-membered ring is formed from an alkene. Understanding the mechanisms of these reactions is key to controlling their stereochemistry and efficiency.

A primary method for cyclopropanation involves the reaction of an alkene with a carbene or a carbenoid. acsgcipr.orgnih.gov Carbenes are neutral, six-electron species with a divalent carbon atom, making them highly reactive intermediates. nih.gov The reaction of a carbene with an alkene is typically a concerted process. youtube.comnih.gov

In this concerted mechanism, the carbene adds to the double bond in a single step, forming both new carbon-carbon bonds simultaneously. ucalgary.ca This can be visualized as the nucleophilic lone pair of the carbene attacking one of the sp² carbons of the alkene, while the alkene's π-electrons attack the empty p-orbital of the carbene. youtube.com A key feature of this concerted pathway is its stereospecificity; the stereochemistry of the starting alkene is retained in the cyclopropane product. For instance, a cis-alkene will yield a cis-substituted cyclopropane. nih.gov

Metal carbenoids, which are metal-complexed carbenes, are often used in place of free carbenes. acsgcipr.org These species, generated from precursors like diazo compounds in the presence of transition metals (e.g., rhodium, copper, iron), are more stable and selective than free carbenes. acsgcipr.orgorganicchemistrytutor.com The Simmons-Smith reaction, which uses a zinc-copper couple and diiodomethane (B129776) to form a zinc carbenoid, is a classic example of a stereospecific cyclopropanation that proceeds through a concerted mechanism. acsgcipr.org While the direct carbene-mediated cyclopropanation of a pyridine ring itself is not a standard reaction, carbene intermediates are involved in various other functionalizations of pyridines. eurekaselect.com

Reaction TypeCarbene SourceKey Mechanistic FeatureStereochemistryReference
Free Carbene AdditionDiazomethane (photolysis/thermolysis)Concerted cycloadditionStereospecific wikipedia.orgnih.gov
Metal-Catalyzed CyclopropanationDiazo compounds + Metal (Rh, Cu, Fe)Formation of a metal carbenoid intermediateStereospecific acsgcipr.orgorganicchemistrytutor.com
Simmons-Smith ReactionDiiodomethane + Zn(Cu)Formation of a zinc carbenoid (organozinc reagent)Stereospecific (syn addition) acsgcipr.orgucalgary.ca
Organometallic Intermediates (e.g., Titanacyclopropanes)

In reactions involving cyclopropane derivatives, organometallic intermediates are pivotal. Titanacyclopropanes, for instance, are well-established reactive intermediates formed from the reaction of titanium(IV) alkoxides and Grignard reagents. organic-chemistry.orgwikipedia.org This process involves the in-situ generation of a dialkyldialkoxytitanium complex, which then forms the titanacyclopropane. wikipedia.org

While specific studies detailing the direct reaction of this compound to form a titanacyclopropane intermediate are not extensively documented in the literature, the established reactivity of cyclopropane rings suggests a plausible pathway. In what is known as the Kulinkovich reaction, titanacyclopropanes act as 1,2-dicarbanion equivalents, reacting with esters to produce cyclopropanols. organic-chemistry.orgwikipedia.org A modified version, the Kulinkovich-de Meijere reaction, allows for the synthesis of cyclopropylamines from amides, proceeding through an oxatitanacyclopentane intermediate that subsequently rearranges. organic-chemistry.org The formation of these titanacyclopropane intermediates is generally initiated by the reaction of a titanium(IV) isopropoxide with two equivalents of a Grignard reagent, leading to an unstable diethyltitanium compound that yields the titanacyclopropane. organic-chemistry.orgiupac.org

Intermediate Type Precursors Key Reaction Typical Product
TitanacyclopropaneTi(O-iPr)₄ + EtMgBrKulinkovich ReactionCyclopropanols
TitanacyclopropaneTi(O-iPr)₄ + EtMgBrKulinkovich-de Meijere ReactionCyclopropylamines

Ligand-Directed C-H Functionalization Mechanisms

The pyridine moiety in this compound can act as an effective directing group in transition metal-catalyzed C-H functionalization reactions. nih.govnih.gov This strategy allows for the selective activation of otherwise unreactive C-H bonds, guided by the coordination of the pyridine nitrogen to the metal center. nih.govrsc.org

Palladium catalysts are widely used for the activation of strained C-C bonds in cyclopropane rings. chemrxiv.orgacs.org In the context of this compound, the pyridine group can direct a palladium catalyst to the cyclopropyl (B3062369) moiety. The high ring strain of the cyclopropane (approximately 29.0 kcal/mol) facilitates oxidative addition of one of the C-C bonds to a low-valent palladium center, forming a metallacyclobutane intermediate. acs.org This C-C bond activation is a key step that opens pathways to a variety of synthetic transformations. chemrxiv.org

Factor Influence on C-C Activation Example
CatalystNature of the palladium catalyst and ligands affects reactivity and selectivity. chemrxiv.orgPd(OAc)₂, Pd₂(dba)₃
Directing GroupPyridine coordinates to the metal, facilitating intramolecular activation. nih.gov2-cyclopropylpyridine derivatives
Ring StrainHigh strain energy of the cyclopropane ring lowers the activation barrier.General for cyclopropanes
OxidantCan influence whether C-H or C-C activation is favored. nih.govPhI(OAc)₂, IOAc

Directing groups are crucial for achieving regioselectivity in the functionalization of sp³ C-H bonds, which are typically unactivated. nih.govrsc.org For this compound, the pyridine ring directs the metal catalyst to the proximal C-H bonds of the cyclopropane ring. Palladium-catalyzed reactions have been reported for the functionalization of 2° sp³ C-H sites in various cyclopropane-containing substrates. nih.gov

However, achieving selective C-H functionalization is challenging, as it often competes with the aforementioned C-C bond activation of the cyclopropane ring. nih.gov Studies on 2-cyclopropylpyridines have shown that minor changes in the substrate's substitution pattern or the reaction conditions can significantly alter the product distribution, leading to either C-H functionalization products or ring-opened products derived from C-C cleavage. nih.gov The selectivity of these transformations is a subject of ongoing research, aiming to control the precise site of reaction.

Reaction Type Directing Group Metal Catalyst Observed Outcome
C–H HalogenationPyridinePalladiumSelective functionalization at 2° sp³ C–H sites. nih.gov
C–H ArylationPyridinePalladiumCan be achieved under specific conditions. nih.gov
C–C ActivationPyridinePalladiumOften competes with C-H functionalization, leading to ring-opening. nih.gov

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are essential for elucidating the detailed mechanism of a chemical reaction, including the identification of the rate-determining step and the influence of various reagents on the reaction rate. While specific kinetic analyses for reactions of this compound are not widely published, general principles from related systems can be applied.

For palladium-catalyzed C-H activation reactions, kinetic studies often involve monitoring the reaction progress over time under varying concentrations of the substrate, catalyst, and other reagents. Such studies on different substrates with pyridine directing groups have revealed that the C-H activation step is often irreversible and can be the rate-determining step of the catalytic cycle. nih.gov The reaction rate can be influenced by the electronic properties of the directing group; electron-withdrawing groups on the pyridine ring can accelerate the rate of C-H acetoxylation in some cases. nih.gov Kinetic isotope effect (KIE) experiments are also a powerful tool to determine whether a C-H bond is broken in the rate-determining step.

Kinetic Parameter Information Gained
Reaction OrderDependence of the reaction rate on the concentration of each reactant.
Rate Constant (k)A quantitative measure of the reaction speed.
Activation Energy (Ea)The minimum energy required for the reaction to occur.
Kinetic Isotope Effect (KIE)Indicates whether a C-H bond is cleaved in the rate-determining step.

Intermediates Identification and Characterization

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. In the context of organometallic reactions involving this compound, various spectroscopic and analytical techniques are employed to identify transient species.

In palladium-catalyzed C-H activation and C-C activation pathways, cyclometalated intermediates are key. For instance, after the pyridine-directed C-H activation, a palladacycle intermediate is formed. nih.gov Similarly, C-C bond activation leads to the formation of a palladacyclobutane. These intermediates are typically characterized using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry. For example, the formation of palladacyclobutane complexes from the reaction of cyclopropane with platinum complexes has been confirmed by X-ray crystallography in model systems. While isolating and characterizing these intermediates can be challenging due to their often transient nature, their identification provides direct evidence for the operative mechanistic pathways.

Technique Type of Information Provided Example Intermediate
NMR SpectroscopyStructural information, connectivity of atoms, and dynamic processes.Palladacycle
X-ray CrystallographyPrecise three-dimensional structure of crystalline solids.Palladacyclobutane
Mass SpectrometryMolecular weight and fragmentation patterns of intermediates.Organometallic complexes
In-situ IR SpectroscopyMonitoring changes in functional groups during the reaction.Carbonyl complexes

Advanced Spectroscopic Characterization of 3 Cyclopropyl 4 Methylpyridine and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for probing the atomic-level structure of molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information on the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) for Structural Elucidation and Stereochemistry

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum of 3-Cyclopropyl-4-methylpyridine is predicted based on the analysis of its constituent parts: a substituted pyridine (B92270) ring and a cyclopropyl (B3062369) group.

The protons on the pyridine ring are expected to appear in the aromatic region (typically δ 6.5-8.5 ppm). libretexts.org For a 3,4-disubstituted pyridine, three distinct signals are anticipated for the ring protons at positions 2, 5, and 6. Based on data for analogous compounds like 4-methylpyridine (B42270), the protons at positions 2 and 6 (ortho to the nitrogen) are expected to be the most deshielded, appearing at the lower end of the aromatic region. chemicalbook.comuci.edu The proton at position 5 would likely appear at a slightly higher field.

The methyl group protons at position 4 are expected to produce a singlet in the range of δ 2.3-2.4 ppm, as seen in 4-methylpyridine. chemicalbook.com

The cyclopropyl protons exhibit a characteristic upfield shift due to the ring's unique electronic structure and associated ring current effects. dtic.milacs.org The methine proton (CH) attached directly to the pyridine ring would be the most deshielded of the cyclopropyl protons. The four methylene (B1212753) protons (CH₂) on the cyclopropyl ring are diastereotopic and are expected to appear as complex multiplets at a significantly higher field, typically in the δ 0.5-1.0 ppm range. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
H-2 (Pyridine) ~8.3-8.5 s
H-5 (Pyridine) ~7.0-7.2 d
H-6 (Pyridine) ~8.4-8.6 d
CH₃ (at C-4) ~2.3-2.4 s
CH (Cyclopropyl) ~1.8-2.2 m
CH₂ (Cyclopropyl) ~0.6-1.1 m

Note: Predicted values are based on data from analogous compounds. s = singlet, d = doublet, m = multiplet.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal.

The pyridine ring carbons typically resonate in the δ 120-150 ppm region. libretexts.orgoregonstate.edu The carbons directly bonded to the nitrogen (C-2 and C-6) are generally the most deshielded. The quaternary carbons (C-3 and C-4) will also have characteristic shifts influenced by their substituents. The methyl carbon (CH₃) is expected to appear in the aliphatic region, around δ 18-22 ppm. youtube.com

The cyclopropyl carbons have distinctive chemical shifts. The methine carbon, directly attached to the aromatic ring, will be the most downfield of the cyclopropyl carbons. The two equivalent methylene carbons of the cyclopropyl ring are highly shielded and are expected to appear at a very high field, typically below δ 10 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Predicted Chemical Shift (ppm)
C-2 (Pyridine) ~148-152
C-3 (Pyridine) ~135-139
C-4 (Pyridine) ~145-149
C-5 (Pyridine) ~122-126
C-6 (Pyridine) ~147-151
CH₃ (at C-4) ~18-22
CH (Cyclopropyl) ~15-20
CH₂ (Cyclopropyl) ~5-10

Note: Predicted values are based on data from analogous compounds.

Boron-11 NMR (¹¹B NMR) for Boron Adduct Characterization

Boron-11 NMR (¹¹B NMR) is a specialized technique used to characterize boron-containing compounds. Pyridines, acting as Lewis bases, can form adducts with boranes (Lewis acids). ¹¹B NMR is crucial for confirming the formation and investigating the nature of these adducts.

Upon formation of a pyridine-borane adduct, the boron atom changes from a trigonal planar (three-coordinate) to a tetrahedral (four-coordinate) geometry. This coordination results in a significant upfield shift in the ¹¹B NMR spectrum. sdsu.edu For example, the ¹¹B NMR signal for pyridine-borane appears as a quartet around δ -12.6 ppm. rsc.org The chemical shift is sensitive to the electronic environment, and substituents on the pyridine ring can influence the precise chemical shift of the boron atom. The multiplicity of the signal (a quartet) arises from coupling to the three hydrogen atoms of the borane (B79455) group (¹¹B, I=3/2; ¹H, I=1/2). sdsu.edu

Table 3: Representative ¹¹B NMR Chemical Shifts for Pyridine-Borane Adducts

Compound ¹¹B Chemical Shift (ppm) Multiplicity J-coupling (Hz)
Pyridine-borane -12.57 q 97.6
2-Methylpyridine-borane -15.23 q 98

Data sourced from reference rsc.org. q = quartet.

Advanced 2D NMR Techniques

For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret. Advanced two-dimensional (2D) NMR techniques help to resolve overlapping signals and establish correlations between different nuclei. epfl.ch

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbons. youtube.com A COSY spectrum of this compound would show correlations between the pyridine protons (H-5 and H-6) and among the protons of the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbons. youtube.comsdsu.edu It is invaluable for definitively assigning carbon signals based on their known proton assignments. For example, the proton signal of the methyl group would correlate with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comsdsu.edu HMBC is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together molecular fragments. For instance, the methyl protons would show a correlation to the C-3, C-4, and C-5 carbons of the pyridine ring.

These 2D NMR experiments, used in combination, provide a powerful toolkit for the unambiguous structural elucidation of this compound and its analogs. nih.govscience.gov

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations, providing a characteristic "fingerprint" of the molecule's functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying functional groups. The FTIR spectrum of this compound is expected to show a combination of bands characteristic of a substituted aromatic ring and a cyclopropyl group.

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, in the range of 3000-3100 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl and cyclopropyl groups are expected in the 2850-3000 cm⁻¹ region. vscht.cz

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring give rise to a series of characteristic sharp bands in the 1400-1650 cm⁻¹ region. researchgate.netpw.edu.pl For 4-methylpyridine, bands are observed around 1600 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹. chemicalbook.com

C-H Bending: In-plane and out-of-plane C-H bending vibrations provide further information. The out-of-plane bending bands in the 675-900 cm⁻¹ region are particularly diagnostic of the substitution pattern on the aromatic ring. vscht.cz

Cyclopropyl Group Vibrations: The cyclopropyl ring has characteristic vibrations, including ring deformation modes, though these can be less intense and may overlap with other bands in the fingerprint region.

Table 4: Predicted Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic (Pyridine)
3000-2850 C-H Stretch Aliphatic (Methyl, Cyclopropyl)
1650-1550 C=C / C=N Stretch Aromatic Ring
1500-1400 C=C / C=N Stretch Aromatic Ring
900-675 C-H Bend (out-of-plane) Aromatic Ring

Note: Predicted values are based on data from analogous compounds.

Raman Spectroscopy (FT-Raman)

Fourier Transform (FT) Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its molecular structure and bonding. For this compound, the Raman spectrum is expected to be characterized by a series of distinct bands arising from the vibrations of the pyridine ring, the cyclopropyl substituent, and the methyl group.

The vibrational modes of the pyridine ring are well-documented and serve as a basis for spectral interpretation. Key pyridine vibrations include ring breathing modes, in-plane and out-of-plane C-H bending, and C-C and C-N stretching vibrations. researchgate.netnih.gov The substitution pattern on the pyridine ring in this compound influences the exact frequencies and intensities of these modes.

The cyclopropyl group introduces its own set of characteristic vibrations. These include the symmetric and asymmetric stretching of the C-H bonds on the cyclopropane (B1198618) ring, as well as ring deformation and breathing modes, which are typically observed in the fingerprint region of the Raman spectrum. The methyl group will exhibit symmetric and asymmetric C-H stretching modes, as well as bending vibrations.

In analogous substituted pyridines, the ring breathing mode is often a strong and characteristic peak. researchgate.net For pyridine itself, prominent Raman bands are observed around 978 cm⁻¹ and 1021 cm⁻¹ (ring breathing), and 1205 cm⁻¹, 1468 cm⁻¹, and 1574 cm⁻¹ (ring stretching modes). researchgate.net The presence of the electron-donating methyl and cyclopropyl groups is expected to cause shifts in these vibrational frequencies. For instance, studies on pyridine-borane complexes have shown that the formation of a dative bond, which alters the electron density in the pyridine ring, leads to noticeable shifts in the Raman peaks. nih.gov

Table 1: Expected Characteristic Raman Bands for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Pyridine Ring Breathing 980 - 1050
Pyridine Ring Stretching 1200 - 1600
Cyclopropyl C-H Stretching 3000 - 3100
Cyclopropyl Ring Deformation 800 - 900
Methyl C-H Stretching 2850 - 3000

Note: The data in this table is predictive and based on the analysis of similar compounds.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern upon ionization. For this compound (molecular formula C₉H₁₁N), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of this compound under electron impact ionization is anticipated to proceed through several key pathways, primarily involving the cleavage of the substituents from the pyridine ring and the fragmentation of the cyclopropyl group itself.

A common fragmentation pathway for cyclopropane involves the loss of a hydrogen atom to form a stable cyclopropyl cation or further rearrangement and fragmentation. docbrown.info The fragmentation of cyclopropane typically shows a base peak at m/z 42, corresponding to the molecular ion [C₃H₆]⁺, and other significant peaks at m/z 41 ([C₃H₅]⁺), 39 ([C₃H₃]⁺), 27 ([C₂H₃]⁺), and 26 ([C₂H₂]⁺). docbrown.info

For this compound, the following fragmentation patterns can be predicted:

Loss of a hydrogen atom: [M-H]⁺

Loss of a methyl group: [M-CH₃]⁺

Loss of the cyclopropyl group: [M-C₃H₅]⁺

Fragmentation of the cyclopropyl group: Loss of ethylene (B1197577) (C₂H₄) from the molecular ion or subsequent fragments.

Cleavage of the pyridine ring: While generally stable, the pyridine ring can undergo fragmentation under high energy conditions.

Table 2: Predicted Prominent Ions in the Mass Spectrum of this compound

m/z Predicted Ion Fragment
133 [C₉H₁₁N]⁺ (Molecular Ion)
132 [C₉H₁₀N]⁺
118 [C₈H₈N]⁺
92 [C₆H₆N]⁺

Note: The data in this table is predictive and based on established fragmentation patterns of related structures.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of pyridine and its derivatives is typically characterized by two main types of electronic transitions: π → π* and n → π*. wikipedia.org

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are generally observed at shorter wavelengths with high molar absorptivity. wikipedia.org The n → π* transitions involve the excitation of a non-bonding electron (from the nitrogen atom in the pyridine ring) to a π* antibonding orbital. These transitions are typically found at longer wavelengths and have a lower molar absorptivity. wikipedia.org

For pyridine in a non-polar solvent like hexane, absorption bands are observed at approximately 195 nm, 251 nm (π → π), and 270 nm (n → π). wikipedia.org The presence of substituents on the pyridine ring can cause a shift in the position and intensity of these absorption bands. The cyclopropyl and methyl groups on this compound are electron-donating, which is expected to cause a bathochromic shift (shift to longer wavelengths) of the π → π* and n → π* transitions. The solvent in which the spectrum is recorded can also influence the positions of the absorption maxima. researchgate.net

Table 3: Expected UV-Vis Absorption Bands for this compound

Transition Expected Wavelength Range (nm)
π → π* 250 - 265

Note: The data in this table is predictive and based on the electronic spectra of substituted pyridines.

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can be applied to single crystals or polycrystalline powders.

Single crystal X-ray diffraction analysis of this compound, if a suitable crystal can be grown, would provide precise information about its molecular structure. mdpi.comresearchgate.net This includes bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. The data would reveal the planarity of the pyridine ring and the geometry of the cyclopropyl and methyl substituents relative to the ring. Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, which govern the solid-state structure. mdpi.commdpi.comnih.govnih.gov

Powder X-ray diffraction (PXRD) is used to characterize the crystalline nature of a bulk sample. mdpi.com The PXRD pattern is a fingerprint of the crystalline phase, and it can be used to identify the compound, assess its purity, and determine the unit cell parameters. scilit.com For this compound, a PXRD analysis would confirm whether the bulk material is crystalline or amorphous and could be used for quality control purposes.

Electrochemical Spectroscopy (e.g., Cyclic Voltammetry)

Electrochemical techniques such as cyclic voltammetry (CV) can be used to study the redox properties of this compound. CV involves measuring the current that develops in an electrochemical cell as the potential is varied. This technique can provide information about the reduction and oxidation potentials of a compound.

The electrochemical behavior of pyridine and its derivatives has been studied, showing that the pyridine ring can be reduced. rsc.orguniv-lyon1.fr The reduction of pyridinium (B92312) ions has also been extensively investigated. rsc.orgwpmucdn.com The reduction potential is influenced by the substituents on the pyridine ring. The electron-donating cyclopropyl and methyl groups in this compound would be expected to make the reduction of the pyridine ring more difficult (i.e., occur at a more negative potential) compared to unsubstituted pyridine.

The experiment would typically involve dissolving this compound in a suitable solvent with a supporting electrolyte and scanning the potential. The resulting voltammogram would show peaks corresponding to reduction and/or oxidation events. The reversibility of these processes can also be assessed from the CV data. nih.govacs.org

Table 4: List of Compounds Mentioned

Compound Name
This compound
Pyridine
Pyridine-borane

Computational Chemistry and Theoretical Studies on 3 Cyclopropyl 4 Methylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. These calculations solve the Schrödinger equation (or its density-based equivalent) for a given molecule to determine its electronic structure and associated properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the three-dimensional structure of a molecule by locating the arrangement of atoms that corresponds to the lowest energy state, which represents the most stable conformation. The theory's core principle is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex wave function of many electrons.

For 3-Cyclopropyl-4-methylpyridine, a DFT calculation would begin with an initial guess of the molecular geometry. The calculation then iteratively solves the Kohn-Sham equations to minimize the system's energy, adjusting the positions of the atoms until a stationary point on the potential energy surface is found. This process, known as geometry optimization, yields key structural parameters.

Table 1: Typical Geometric Parameters Calculated for this compound using DFT This interactive table shows the types of structural data obtained from a DFT geometry optimization. The values would be calculated using a selected functional and basis set.

Parameter TypeAtoms InvolvedCalculated Value
Bond LengthC-C (pyridine ring)Value in Å
Bond LengthC-N (pyridine ring)Value in Å
Bond LengthC-C (cyclopropyl)Value in Å
Bond LengthC-C (methyl)Value in Å
Bond LengthC-HValue in Å
Bond AngleC-N-C (pyridine ring)Value in degrees
Bond AngleC-C-C (pyridine ring)Value in degrees
Bond AngleH-C-H (methyl)Value in degrees
Dihedral AnglePyridine-CyclopropylValue in degrees

Following optimization, the electronic structure can be analyzed. This includes the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals, which are crucial for understanding the molecule's reactivity.

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical data. The Hartree-Fock (HF) method is the most fundamental ab initio approach. It approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field of all other electrons.

While DFT has become more popular for its balance of accuracy and computational cost, HF remains a valuable tool, often serving as a starting point for more advanced, correlated methods. For a molecule like this compound, an HF calculation would provide a baseline understanding of its geometry and electronic properties. However, because the HF method neglects electron correlation, its predictions are generally less accurate than those from modern DFT functionals, especially for properties like reaction energies.

Basis Set Selection and Validation

The accuracy of any DFT or ab initio calculation is heavily dependent on the chosen basis set . A basis set is a collection of mathematical functions (basis functions) used to construct the molecular orbitals. Larger basis sets include more functions and can describe the electron distribution more accurately, but at a higher computational cost.

Commonly used basis sets belong to two main families:

Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) : These are split-valence basis sets, meaning they use multiple functions to describe the valence electrons, which are most important for chemical bonding. The notations in parentheses indicate the addition of polarization functions (d, p) to describe non-spherical electron distributions and diffuse functions (+) to better represent loosely bound electrons.

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) : Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit as the size of the set (DZ -> TZ -> QZ) increases. The "aug-" prefix indicates the addition of diffuse functions.

For studies on substituted pyridines, a common choice is a split-valence basis set like 6-311++G(d,p) or a correlation-consistent set like aug-cc-pVDZ, as they provide a good balance of accuracy and efficiency. Validation involves ensuring that the calculated properties converge as the basis set size is increased, confirming that the results are not an artifact of an incomplete basis set.

Reactivity and Selectivity Prediction

Computational methods are invaluable for predicting how and where a molecule will react. By analyzing the electronic landscape of this compound, its reactivity towards electrophiles and nucleophiles can be determined.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the highest-energy orbital containing electrons. It governs the molecule's ability to act as a nucleophile or electron donor.

The LUMO is the lowest-energy orbital that is empty. It governs the molecule's ability to act as an electrophile or electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of chemical reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack. For instance, in a reaction with an electrophile, the reaction is most likely to occur at the atom(s) where the HOMO has the largest electron density.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the nitrogen lone pair, while the LUMO would be distributed across the π-system of the ring.

Table 2: Illustrative Frontier Molecular Orbital Data for a Substituted Pyridine Derivative This table shows example data for a related compound, 8-chloro-3-((3-chlorobenzyl)thio)-triazolo[4,3-a]pyridine, demonstrating the typical values obtained from an FMO analysis. Similar calculations would determine these properties for this compound.

OrbitalEnergy (Hartree)Energy (eV)Primary Location of Electron Density
HOMO-Value-Value1,2,4-triazolo[4,3-a]pyridine ring, benzene (B151609) ring, thioether group
LUMO-Value-Value1,2,4-triazolo[4,3-a]pyridine ring
HOMO-LUMO Gap0.179854.89-

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. It is calculated by determining the electrostatic force a positive test charge would experience at various points on the electron density surface of the molecule. The MEP map is color-coded to indicate different potential values:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are susceptible to nucleophilic attack.

Green/Yellow : Regions of near-zero or neutral potential.

For this compound, an MEP map would clearly identify the most electron-rich site. This is expected to be the lone pair of the nitrogen atom in the pyridine ring, which would be colored red, making it the primary site for protonation and interaction with electrophiles. The hydrogen atoms of the methyl and cyclopropyl (B3062369) groups would likely show regions of positive potential (blue). The MEP provides a clear, intuitive guide to the molecule's reactive behavior.

Global and Local Chemical Reactivity Descriptors

Global and local reactivity descriptors are fundamental concepts in conceptual DFT, used to predict the reactivity and stability of a molecule. aps.orgnih.gov These descriptors are derived from the variations in energy with respect to the number of electrons.

Global Reactivity Descriptors are properties that describe the molecule as a whole. Key global descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is the negative of electronegativity (χ).

Chemical Hardness (η): Measures the resistance to a change in electron distribution or charge transfer. Molecules with a large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are generally harder.

Global Softness (S): The reciprocal of global hardness, indicating the molecule's capacity to receive electrons.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger electrophile. aps.org

Local Reactivity Descriptors , such as the Fukui function (f(r)) , are used to identify the most reactive sites within a molecule. nih.gov The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of where a nucleophilic or electrophilic attack is most likely to occur on the this compound structure.

A hypothetical data table for the global reactivity descriptors of this compound, which would be populated through DFT calculations, is presented below.

DescriptorSymbolFormulaHypothetical Value (a.u.)
Chemical Potentialμ(EHOMO + ELUMO) / 2Data not available
Chemical Hardnessη(ELUMO - EHOMO) / 2Data not available
Global SoftnessS1 / (2η)Data not available
ElectronegativityχData not available
Electrophilicity Indexωμ2 / (2η)Data not available

No published data for this compound was found in the searched literature.

Electrophilicity-Based Charge Transfer (ECT) Analysis

The Electrophilicity-Based Charge Transfer (ECT) is a descriptor that helps in understanding the charge transfer process in a chemical reaction. It is defined based on the global electrophilicity index and can predict the direction of charge flow when two molecules interact. evitachem.com If the ECT value is positive, charge flows from molecule B to molecule A, and if it is negative, the charge flows from A to B. This analysis would be crucial in predicting how this compound would interact with other reagents in a chemical reaction. The calculation of ECT requires the global electrophilicity values of the interacting species.

Spectroscopic Parameter Prediction

Computational methods are also highly effective in predicting spectroscopic properties, which can aid in the identification and characterization of compounds.

Simulated NMR Chemical Shifts (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach to calculate nuclear magnetic resonance (NMR) chemical shifts. This method provides theoretical predictions of ¹H and ¹³C NMR spectra, which are invaluable for structural elucidation. By calculating the magnetic shielding tensors for each nucleus in this compound, its NMR spectrum can be simulated. Comparing these simulated spectra with experimental data can confirm the proposed structure. While experimental NMR data for various methylpyridines exist, specific GIAO calculations for this compound are not available in the reviewed literature. researchgate.netuci.edu

A hypothetical table for predicted NMR chemical shifts is shown below.

AtomPredicted Chemical Shift (ppm)
¹H NMR
Pyridine Ring ProtonsData not available
Cyclopropyl ProtonsData not available
Methyl ProtonsData not available
¹³C NMR
Pyridine Ring CarbonsData not available
Cyclopropyl CarbonsData not available
Methyl CarbonData not available

No published data for this compound was found in the searched literature.

Theoretical Vibrational Spectra Prediction

Theoretical vibrational analysis, typically performed using DFT, calculates the frequencies and intensities of the vibrational modes of a molecule. This results in a predicted infrared (IR) and Raman spectrum. Each peak in the spectrum corresponds to a specific molecular vibration, such as stretching, bending, or wagging of bonds. This information is highly useful for identifying functional groups and confirming the structure of this compound. The vibrational frequencies are obtained by calculating the second derivatives of the energy with respect to the atomic coordinates.

Simulated UV-Vis Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra, such as Ultraviolet-Visible (UV-Vis) spectra. researchgate.netmdpi.com TD-DFT calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths (λmax) and intensities in the UV-Vis spectrum. This analysis provides insights into the electronic structure of this compound, particularly the transitions between molecular orbitals (e.g., π → π* transitions). researchgate.net

A hypothetical table for predicted UV-Vis absorption is shown below.

TransitionCalculated Wavelength (λmax, nm)Oscillator Strength (f)
S0 → S1Data not availableData not available
S0 → S2Data not availableData not available

No published data for this compound was found in the searched literature.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide detailed information about its conformational preferences and flexibility. By simulating the molecule's dynamics, the most stable conformations and the energy barriers between them can be identified. This is particularly relevant for understanding the orientation of the cyclopropyl group relative to the pyridine ring. Such simulations are crucial for understanding how the molecule might interact with biological targets or other molecules in a dynamic environment.

Retrosynthetic Analysis and Pathway Prediction via In Silico Tools

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing chemists to deconstruct a target molecule into simpler, commercially available precursors. Modern in silico tools, often powered by sophisticated algorithms and machine learning, can propose and evaluate multiple synthetic routes. arxiv.org These tools operate by applying a series of reverse chemical reactions, or "disconnections," to break down the target molecule. arxiv.org For this compound, a plausible retrosynthetic strategy would focus on the key carbon-carbon and carbon-nitrogen bonds that form the pyridine and cyclopropyl moieties.

A primary disconnection strategy would target the bond between the cyclopropyl group and the pyridine ring. This leads to two key synthons: a 3-halopyridine derivative (e.g., 3-bromo-4-methylpyridine) and a cyclopropyl organometallic reagent (e.g., cyclopropylboronic acid or cyclopropylzinc halide). This approach is based on well-established cross-coupling reactions, such as the Suzuki or Negishi coupling, which are frequently used to form C-C bonds involving aromatic rings.

Another viable retrosynthetic pathway involves the construction of the pyridine ring itself. This could be envisioned through a multicomponent reaction, such as a Hantzsch-type pyridine synthesis, or a variation thereof, adapted for the specific substitution pattern. The precursors for such a synthesis would be simpler acyclic components, including an ammonia (B1221849) source, an aldehyde, and a β-dicarbonyl compound, with one of the components containing the cyclopropyl group.

In silico pathway prediction tools can analyze vast reaction databases to score the feasibility of these and other potential routes based on factors like reaction precedent, predicted yield, and the availability of starting materials. arxiv.org

Table 1: Hypothetical Retrosynthetic Disconnections for this compound

Disconnection ApproachKey Reaction TypePrecursors
C(sp²)-C(cyclopropyl) Bond CleavageSuzuki or Negishi Cross-Coupling3-Bromo-4-methylpyridine and Cyclopropylboronic Acid (or Cyclopropylzinc Halide)
Pyridine Ring FormationHantzsch-type Pyridine SynthesisCyclopropyl-functionalized β-dicarbonyl compound, Formaldehyde, Ammonia
Pyridine Ring FormationKröhnke Pyridine Synthesis4-Methyl-3-cyclopropylpyridinium salt and an α,β-unsaturated carbonyl compound

This table is generated based on established retrosynthetic principles and does not represent experimentally verified data for this specific compound.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical switching and signal processing. ias.ac.in The NLO response of a molecule is governed by its hyperpolarizability (β) and second hyperpolarizability (γ), which describe how the molecule's dipole moment changes in the presence of a strong external electric field. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the NLO properties of new organic molecules. researchgate.net

For this compound, a computational investigation would involve optimizing the molecule's geometry and then calculating its NLO parameters. The presence of the electron-donating methyl and cyclopropyl groups attached to the π-deficient pyridine ring could lead to intramolecular charge transfer (ICT), a key factor for enhancing NLO response. The cyclopropyl group, with its unique σ-aromaticity, can participate in conjugation with the pyridine ring, potentially increasing the molecular polarizability.

The magnitude of the third-order NLO response, characterized by the second hyperpolarizability (γ), is particularly relevant for materials used in optical power limiting and switching. acs.org Theoretical calculations would compare the predicted γ value of this compound to that of known NLO materials to assess its potential. For instance, studies on other pyridine derivatives have shown that structural modifications and donor-acceptor arrangements significantly influence NLO behavior. ias.ac.inacs.org

Table 2: Comparison of Calculated Third-Order NLO Properties for Representative Organic Molecules

CompoundMethodSecond Hyperpolarizability (γ) (esu)Third-Order Susceptibility (χ³) (esu)
2-aminopyridinium p-toluenesulphonate ias.ac.inDFT/B3LYP/6-31G(d)--
(2E)-1-(anthracen-9-yl)-3-(pyridin-3-yl)prop-2-en-1-one (3PANC) acs.orgDFT, Z-scan, DFWM~10⁻³⁴-
4-[2-(3 Methoxy-phenyl)-vinyl]-1-methyl-pyridinium+ Iodide− (MMPI) mdpi.comZ-scan-7.87636 × 10⁻⁶
This compoundHypothetical DFT StudyTo be determinedTo be determined

This table includes values for comparative purposes and highlights the type of data generated in NLO studies. The values for this compound are hypothetical and would require specific computational analysis.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to study the interactions between orbitals within a molecule, providing a quantitative picture of bonding and electron delocalization. wikipedia.orgwisc.edu It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. uni-muenchen.de

Key interactions to investigate in this compound would include:

Hyperconjugation: The delocalization of electrons from the C-H and C-C σ-bonds of the methyl and cyclopropyl groups into the π* antibonding orbitals of the pyridine ring. This interaction contributes to the stability of the molecule.

π-Delocalization: The interaction between the π orbitals of the pyridine ring and the pseudo-π orbitals of the cyclopropyl ring. This would reveal the extent of electronic communication between the two ring systems.

Lone Pair Interactions: The delocalization of the nitrogen lone pair (nN) into the antibonding orbitals of adjacent C-C bonds (σ*).

The results of an NBO analysis provide deep insights into the molecule's electronic structure, rationalizing its reactivity, stability, and the origins of its NLO properties. For example, strong donor-acceptor interactions identified by NBO analysis are often correlated with enhanced hyperpolarizability. researchgate.net

Table 3: Illustrative NBO Analysis Data—Stabilization Energies (E(2))

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol) (Example Values)Interaction Type
π (C1-C6)π* (C2-C3)20.95π-π* Conjugation
σ (C-H)π* (Pyridine Ring)~ 2-5σ-π* Hyperconjugation
n (N)σ* (C-C)~ 5-8Lone Pair Delocalization

This table provides example stabilization energies based on published NBO analyses of other organic molecules to illustrate the concepts. researchgate.netwisc.edu The actual values for this compound would need to be determined through a specific calculation.

Derivatization and Functionalization of 3 Cyclopropyl 4 Methylpyridine

Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to substitution reactions. The presence of both a cyclopropyl (B3062369) and a methyl group on the ring further modulates its reactivity and the regioselectivity of these transformations.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less facile than on benzene (B151609) due to the deactivating effect of the electronegative nitrogen atom. When such reactions do occur, they are typically directed to the positions meta to the nitrogen atom (C-3 and C-5). In the case of 3-Cyclopropyl-4-methylpyridine, the nitrogen directs incoming electrophiles to the C-3 and C-5 positions. The C-3 position is already substituted with a cyclopropyl group. The C-4 position holds a methyl group, which is an activating, ortho, para-director. Therefore, the positions ortho (C-3 and C-5) and para (C-6, which is not possible) to the methyl group are activated.

Considering these directing effects, electrophilic attack is most likely to occur at the C-5 position, which is meta to the nitrogen and ortho to the activating methyl group. The C-2 and C-6 positions are highly deactivated by their proximity to the nitrogen atom.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionInfluence of Nitrogen (Deactivating)Influence of Methyl Group (Activating)Influence of Cyclopropyl GroupPredicted Outcome
C-2Strongly Deactivated--Unlikely
C-5Meta (Less Deactivated)Ortho (Activated)-Major Product
C-6Strongly DeactivatedPara (Activated)-Unlikely

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) on the pyridine ring is favored at the positions ortho and para to the nitrogen atom (C-2 and C-6), especially if a good leaving group is present at one of these positions. The electron-withdrawing nature of the nitrogen atom stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. stackexchange.comyoutube.com

For this compound itself, direct nucleophilic substitution is unlikely as there is no inherent leaving group on the ring. However, if a derivative, such as a halogenated version (e.g., 2-chloro-3-cyclopropyl-4-methylpyridine), were used, nucleophilic substitution would be expected to proceed at the C-2 position. The presence of the cyclopropyl and methyl groups may exert steric or electronic influences on the reaction rate, but the primary directing effect would be from the pyridine nitrogen.

Transformations of the Cyclopropyl Moiety

The cyclopropyl group is a strained three-membered ring that can undergo a variety of chemical transformations, including ring-opening reactions and C-H bond functionalization.

Ring Opening Reactions

The high ring strain of the cyclopropyl group (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, such as with transition metals or under acidic or thermal activation. wikipedia.org Palladium-catalyzed ring-opening reactions of cyclopropanes are a common method for the formation of new carbon-carbon bonds. researchgate.netnih.govmdpi.com In the context of a pyridine substituent, these reactions can lead to the formation of diverse molecular scaffolds. The specific products of ring-opening would depend on the reagents and reaction conditions employed. For instance, reaction with a palladium catalyst in the presence of a nucleophile could lead to the formation of a 1,3-difunctionalized propane (B168953) chain attached to the pyridine ring.

Functionalization of Cyclopropane (B1198618) C-H Bonds

Direct functionalization of the C-H bonds of the cyclopropyl ring is a powerful tool for introducing new substituents without altering the three-membered ring structure. Palladium-catalyzed C-H activation has emerged as a key method for this purpose. nih.gov For a cyclopropyl group attached to a pyridine, the pyridine nitrogen can act as a directing group, facilitating the selective functionalization of a specific C-H bond on the cyclopropyl ring. This approach can be used to introduce aryl, alkyl, or other functional groups.

Side Chain Modifications at the Methyl Group

The methyl group at the C-4 position of the pyridine ring offers another site for functionalization. The acidity of the protons on this methyl group is increased due to the electron-withdrawing effect of the pyridine ring, making them susceptible to deprotonation by strong bases.

One common transformation is free-radical halogenation. For example, 4-methylpyridine (B42270) can undergo bromination at the methyl group using N-bromosuccinimide (NBS) under radical initiation conditions. daneshyari.comsci-hub.se This reaction proceeds via a radical chain mechanism to afford the corresponding bromomethylpyridine, which can then be used in a variety of subsequent nucleophilic substitution reactions.

Another important modification is the oxidation of the methyl group to a carboxylic acid. The oxidation of 4-methylpyridine derivatives to isonicotinic acid is a well-established industrial process, often employing catalysts such as vanadium-titanium (B8517020) oxides at high temperatures. chemjournal.kzresearchgate.netmdpi.com This transformation would convert this compound into 3-cyclopropylisonicotinic acid, a valuable building block for pharmaceuticals and other fine chemicals.

Furthermore, deprotonation of the methyl group using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would generate a carbanion. masterorganicchemistry.com This nucleophilic species can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce new carbon-carbon bonds at the methyl position.

Table 2: Summary of Potential Derivatization Reactions of this compound

Reactive SiteReaction TypePotential ReagentsExpected Product Type
Pyridine Ring (C-5)Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, Br₂/FeBr₃5-Substituted-3-cyclopropyl-4-methylpyridine
Pyridine Ring (with leaving group at C-2)Nucleophilic Aromatic SubstitutionNu⁻ (e.g., RO⁻, R₂NH)2-Substituted-3-cyclopropyl-4-methylpyridine
Cyclopropyl MoietyRing OpeningPd catalyst, Nu⁻1,3-Difunctionalized propane-substituted pyridine
Cyclopropyl MoietyC-H FunctionalizationPd catalyst, R-XFunctionalized cyclopropyl-substituted pyridine
Methyl GroupFree-Radical HalogenationNBS, radical initiator3-Cyclopropyl-4-(halomethyl)pyridine
Methyl GroupOxidationV₂O₅/TiO₂, heat3-Cyclopropylisonicotinic acid
Methyl GroupDeprotonation/Alkylation1. LDA; 2. E⁺ (e.g., R-X)3-Cyclopropyl-4-ethylpyridine (and higher homologues)

N-Oxidation and its Chemical Transformations

The nitrogen atom in the pyridine ring is typically oxidized to an N-oxide using various oxidizing agents. Common methods include the use of peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide with acetic acid. orgsyn.orgmdpi.com For instance, the oxidation of 3-methylpyridine (B133936) to 3-methylpyridine-1-oxide has been successfully achieved using hydrogen peroxide in glacial acetic acid. orgsyn.org Similarly, 4-chloro-3-methoxy-2-methylpyridine (B28138) is oxidized to its corresponding N-oxide using hydrogen peroxide in the presence of a phosphotungstic acid catalyst. google.com These established procedures suggest that this compound would likely undergo N-oxidation under similar conditions to yield this compound N-oxide.

The resulting N-oxide is a versatile intermediate for a range of chemical transformations. The N-oxide group acts as an activating group, facilitating both electrophilic and nucleophilic substitution reactions on the pyridine ring, which are otherwise challenging for the parent pyridine.

One important transformation of pyridine N-oxides is electrophilic nitration. For example, 3-methylpyridine-1-oxide can be nitrated at the 4-position using a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.org This suggests that this compound N-oxide could potentially undergo nitration, although the directing effects of the cyclopropyl and methyl groups would influence the position of substitution.

Furthermore, the N-oxide functionality enables nucleophilic substitution reactions. Activation of the N-oxide with reagents like phosphorus oxychloride can facilitate the introduction of a chlorine atom at the 2- or 6-position of the pyridine ring. wikipedia.org Another example of nucleophilic substitution is acylamination, where the position of the incoming amino group is directed by the existing substituents on the pyridine ring. abertay.ac.uk For 3-methylpyridine N-oxide, the reaction with an imidoyl chloride leads to acylation predominantly at the 2-position. abertay.ac.uk

The chemical transformations of pyridine N-oxides are not limited to substitution reactions. The N-oxide can also participate in cycloaddition reactions and rearrangements, further expanding its synthetic utility. After serving its purpose as an activating and directing group, the N-oxide can be readily removed through deoxygenation reactions, using reagents such as triphenylphosphine, to regenerate the pyridine ring. quimicaorganica.org

The table below summarizes the typical reagents and conditions for the N-oxidation of substituted pyridines, which can be considered analogous for the N-oxidation of this compound.

PrecursorReagentSolventConditionsProductYield
3-Methylpyridine30% Hydrogen PeroxideGlacial Acetic Acid-3-Methylpyridine-1-oxide73-77%
4,7-Dichloroquinolinem-CPBAChloroformRoom Temperature, 5h4,7-Dichloroquinoline 1-oxide81%
4-Chloro-3-methoxy-2-methylpyridine35% Hydrogen Peroxide, Phosphotungstic acidWater85-88°C, 5h4-Chloro-3-methoxy-2-methylpyridine-N-oxide-

The following table illustrates potential chemical transformations of the resulting N-oxide, based on reactions of analogous pyridine N-oxides.

ReactantReagent(s)ProductReaction Type
3-Methylpyridine-1-oxideFuming HNO₃, H₂SO₄3-Methyl-4-nitropyridine-1-oxideElectrophilic Nitration
2-Chloropyridine-N-oxide90% HNO₃, H₂SO₄2-Chloro-4-nitropyridine-N-oxideElectrophilic Nitration
Pyridine N-oxidePOCl₃2- and 4-ChloropyridineNucleophilic Substitution (Chlorination)
3-Methylpyridine N-oxideImidoyl chloride2-Acylamino-3-methylpyridineNucleophilic Substitution (Acylamination)

Coordination Chemistry of 3 Cyclopropyl 4 Methylpyridine and Its Derivatives

Ligand Properties and Coordination Modes

Sterically, the 4-methyl group is not expected to significantly hinder coordination. However, the 3-cyclopropyl group could impart some steric bulk in the vicinity of the coordination site, potentially influencing the geometry of the resulting metal complexes and the accessibility of the metal center. The coordination mode would almost exclusively be through the pyridine (B92270) nitrogen, forming a σ-bond with the metal ion.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridine-type ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. For 3-Cyclopropyl-4-methylpyridine, one would anticipate that its metal complexes could be synthesized by mixing a solution of the ligand with a solution of a metal halide, nitrate, acetate, or other appropriate salt. The reaction conditions, such as temperature and solvent, would be optimized to promote the formation and crystallization of the desired complex.

Characterization of the resulting metal complexes would involve a range of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: To confirm the coordination of the pyridine nitrogen to the metal, by observing shifts in the C=N and C=C stretching frequencies of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to characterize the ligand and the complex, with coordination typically causing shifts in the signals of the protons and carbons of the pyridine ring.

X-ray Crystallography: To determine the precise solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about the d-orbital splitting and the nature of the metal-ligand bonding.

Electronic and Steric Effects in Metal-Ligand Interactions

The electronic effects of the substituents on the pyridine ring play a crucial role in the stability and reactivity of the metal complexes. The electron-donating 4-methyl group would be expected to strengthen the metal-ligand bond by increasing the ligand's σ-donor ability. The electronic contribution of the 3-cyclopropyl group is less straightforward and would likely be elucidated through comparative studies with other 3-substituted pyridine ligands.

Steric effects, primarily from the 3-cyclopropyl group, could influence the coordination number and geometry of the metal center. For instance, in complexes with multiple ligands, the steric hindrance from the cyclopropyl (B3062369) groups might favor lower coordination numbers or distorted geometries to minimize steric repulsion between the ligands. These steric constraints can also affect the lability of the ligand and the accessibility of the metal center to other molecules, which is particularly relevant for catalytic applications.

Catalytic Applications in Coordination Chemistry

Metal complexes of substituted pyridines are utilized as catalysts in a variety of organic transformations. The role of the pyridine ligand is often to modulate the electronic and steric properties of the metal center, thereby influencing its catalytic activity and selectivity. Given the anticipated electronic and steric properties of this compound, its metal complexes could potentially be explored as catalysts in reactions such as:

Cross-coupling reactions: Where the ligand can stabilize the active metal species and influence the reductive elimination step.

Polymerization: Pyridine-based ligands have been used in catalysts for olefin polymerization.

Oxidation catalysis: Where the ligand can stabilize high-valent metal-oxo species.

The specific performance of any catalyst based on a this compound complex would depend on the choice of metal, the reaction conditions, and the substrate. However, without experimental data, any discussion of its catalytic applications remains speculative.

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies

The efficient construction of the 3-cyclopropyl-4-methylpyridine framework is a key focus of ongoing research. While classical methods for pyridine (B92270) synthesis can be adapted, the introduction of the cyclopropyl (B3062369) group often requires specialized strategies. Current efforts are geared towards the development of more atom-economical and sustainable synthetic routes.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as a powerful tool for the synthesis of cyclopropylarenes. organic-chemistry.orgmdpi.com These methods could be adapted for the synthesis of this compound, for instance, by coupling a 3-halopyridine derivative with a cyclopropylboronic acid or vice versa. The optimization of reaction conditions, including the choice of catalyst, ligand, and base, is crucial for achieving high yields and selectivity. organic-chemistry.org

Another promising approach involves the direct C-H cyclopropanation of 4-methylpyridine (B42270). While challenging due to the inherent inertness of C-H bonds, recent advancements in transition-metal-catalyzed C-H activation offer potential pathways. Enzymatic approaches are also gaining traction, with engineered hemoproteins showing promise in the stereoselective cyclopropanation of olefins with pyridotriazoles as carbene precursors, a strategy that could be explored for the synthesis of chiral this compound derivatives. acs.orgnih.govwpmucdn.com

Future research in this area will likely focus on:

Direct C-H Cyclopropanation: Developing catalytic systems for the direct and regioselective introduction of a cyclopropyl group at the 3-position of 4-methylpyridine.

Flow Chemistry: Utilizing microreactor technology for the safe and efficient synthesis of this compound, particularly for reactions involving hazardous intermediates.

Biocatalysis: Exploring and engineering enzymes for the enantioselective synthesis of chiral this compound derivatives.

Table 1: Comparison of Potential Synthetic Methodologies for this compound
MethodologyPotential Starting MaterialsKey Reagents/CatalystsAnticipated AdvantagesPotential Challenges
Suzuki-Miyaura Coupling3-Bromo-4-methylpyridine, Cyclopropylboronic acidPalladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., SPhos)High functional group tolerance, good yields. mdpi.comAvailability and stability of boronic acid reagents.
Direct C-H Cyclopropanation4-MethylpyridineTransition metal catalyst (e.g., Rh, Ru), Carbene precursorAtom economy, reduced number of synthetic steps.Regioselectivity, catalyst deactivation.
Enzymatic Cyclopropanation4-Methylpyridine derivative, StyreneEngineered hemoproteins, PyridotriazolesHigh stereoselectivity, environmentally benign. acs.orgnih.govwpmucdn.comEnzyme stability and substrate scope.

Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms involving this compound is fundamental for optimizing existing transformations and designing new ones. The interplay between the cyclopropyl ring and the pyridine moiety can lead to complex and fascinating reaction pathways.

For instance, in cyclopropanation reactions, the mechanism can proceed through a concerted "butterfly-shaped" transition state, as proposed for the Simmons-Smith reaction. nih.gov Mechanistic studies, including kinetic isotope effect experiments and computational modeling, can provide insights into the nature of the transition states and the factors governing stereoselectivity. researchgate.net

The ring-opening reactions of the cyclopropyl group in this compound are another area of mechanistic interest. These reactions can be initiated by electrophiles, radicals, or transition metals and can proceed through various intermediates, such as cyclopropylcarbinyl cations or radicals. researchgate.netyoutube.comnih.gov Understanding the factors that control the regioselectivity of ring-opening is crucial for harnessing the synthetic potential of this scaffold. acs.org

Future mechanistic studies will likely involve:

In-situ Spectroscopy: Utilizing techniques like NMR and IR spectroscopy to observe reactive intermediates in real-time.

Kinetic Analysis: Performing detailed kinetic studies to determine reaction orders and activation parameters.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to map out potential energy surfaces and identify transition states.

Integration of Computational and Experimental Approaches

The synergy between computational and experimental chemistry is a powerful strategy for accelerating research on this compound. DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, guiding experimental design and interpretation.

DFT studies can be used to predict the nucleophilicity of the pyridine nitrogen and the reactivity of the cyclopropyl ring towards various reagents. ias.ac.inresearcher.life This information can be used to rationalize observed reactivity and to predict the outcome of new reactions. For example, calculations of HOMO-LUMO energies can help in understanding the electronic transitions and photochemical behavior of the molecule. iiste.orgmostwiedzy.pl

Furthermore, computational modeling can be employed to elucidate reaction mechanisms, as discussed in the previous section, and to design new catalysts with improved activity and selectivity. By simulating the interaction of this compound-based ligands with metal centers, it is possible to predict the geometry of the resulting complexes and to understand the origins of stereocontrol in asymmetric catalysis.

Key areas for future integrated computational and experimental work include:

Predictive Modeling: Developing accurate computational models to predict the properties and reactivity of this compound and its derivatives.

Mechanism-Driven Catalyst Design: Using computational insights to design new catalysts for specific transformations involving this scaffold.

Spectroscopic Correlation: Combining experimental spectroscopic data with theoretical calculations to gain a deeper understanding of the molecule's structure and bonding.

Table 2: Predicted Electronic Properties of Substituted Pyridines from DFT Studies
SubstituentPositionEffect on NucleophilicityRelevant DFT DescriptorReference
-CH34IncreasesHOMO Energy ias.ac.in
-Cyclopropyl3Expected to have a modest effectCalculated Proton AffinityN/A
-NO23DecreasesLUMO Energy ias.ac.in

Exploration of New Chemical Transformations

The unique structure of this compound opens the door to a wide range of novel chemical transformations. The strained cyclopropyl ring can act as a latent functional group, undergoing ring-opening reactions to generate linear alkyl chains with defined stereochemistry. acs.org This strategy can be used to synthesize complex molecules from a simple starting material.

Photochemical reactions represent another exciting avenue for exploration. The pyridine ring can influence the photochemical behavior of the cyclopropyl group, potentially leading to unique rearrangements and cycloadditions. rsc.orgchim.it The development of photocatalytic methods for the functionalization of this compound could provide access to a diverse array of novel compounds.

Furthermore, the pyridine nitrogen can be used to direct C-H activation reactions at specific positions on the ring or on the cyclopropyl group. This would allow for the late-stage functionalization of the molecule, providing a powerful tool for the rapid generation of analogues for structure-activity relationship studies.

Future research in this area will focus on:

Catalytic Ring-Opening Cascades: Developing new catalytic reactions that combine the ring-opening of the cyclopropyl group with other bond-forming events.

Photoredox Catalysis: Exploring the use of visible-light photoredox catalysis to initiate novel transformations of this compound.

Directed C-H Functionalization: Designing new directing groups and catalytic systems for the selective functionalization of C-H bonds in the molecule.

Design of Chiral Catalysts Incorporating this compound Scaffolds

The development of chiral ligands is a cornerstone of asymmetric catalysis. The rigid and well-defined structure of the this compound scaffold makes it an attractive platform for the design of new chiral ligands. The introduction of chiral substituents on the cyclopropyl ring or at other positions on the pyridine ring could lead to ligands with unique stereochemical properties. acs.orghkbu.edu.hk

These chiral ligands could be used in a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. acs.orgscispace.com The electronic properties of the pyridine ring can be tuned by introducing substituents, which in turn can influence the catalytic activity and selectivity of the corresponding metal complexes.

The design of "planar-chiral" derivatives, where the chirality arises from the non-planar arrangement of substituents, is another promising strategy. acs.orgscispace.com Such ligands have shown great potential in a range of asymmetric reactions. The incorporation of a this compound unit into such a framework could lead to a new class of highly effective chiral catalysts.

Future directions in the design of chiral catalysts based on this scaffold include:

Modular Ligand Synthesis: Developing efficient and modular synthetic routes to a library of chiral this compound-based ligands.

High-Throughput Screening: Utilizing high-throughput screening techniques to rapidly evaluate the performance of new chiral catalysts in various asymmetric reactions.

Mechanistic-Based Ligand Optimization: Using a detailed understanding of the reaction mechanism to rationally design ligands with improved stereocontrol.

Q & A

Q. What are the common synthetic routes for 3-Cyclopropyl-4-methylpyridine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted pyridine precursors. For example, cyclopropane rings can be introduced via cycloaddition or cross-coupling reactions. Key steps may include halogenation (e.g., bromination at the 4-position) followed by cyclopropane ring formation using transition-metal catalysts like palladium . Reaction optimization involves adjusting solvent polarity (e.g., dichloromethane or THF), temperature (controlled reflux), and stoichiometry of reagents (e.g., trimethylaluminum for cyclopropanation). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Structural confirmation requires NMR spectroscopy (¹H and ¹³C) to verify cyclopropyl proton splitting patterns and methyl group integration at the 4-position. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Residual solvents or by-products (e.g., unreacted iodinated intermediates) are quantified using gas chromatography (GC) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for synthesis and purification steps due to potential volatility.
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Consult SDS guidelines for emergency measures .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the cyclopropyl group be addressed?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational tools (e.g., DFT calculations) predict favorable sites for cyclopropanation. Experimentally, directing groups (e.g., methyl at the 4-position) enhance selectivity. Transition-metal catalysts (e.g., Pd(PPh₃)₄) paired with ligands (e.g., Xantphos) improve yield and regiocontrol. Solvent effects (e.g., DMF for polar transition states) and temperature gradients are also critical .

Q. What analytical strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Methodological Answer : Contradictions arise from overlapping NMR signals (e.g., cyclopropyl vs. aromatic protons). Strategies include:
  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • Isotopic labeling (e.g., deuterated solvents) to simplify splitting patterns.
  • X-ray crystallography for unambiguous structural determination if crystals are obtainable .

Q. How can computational chemistry guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Docking studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinase inhibitors).
  • QSAR models : Correlate substituent electronic properties (Hammett σ constants) with biological activity.
  • MD simulations : Assess stability of ligand-receptor complexes over time .

Q. What are the best practices for scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :
  • Batch vs. flow chemistry : Flow systems reduce side reactions in exothermic steps.
  • Catalyst recycling : Immobilize catalysts on silica or magnetic nanoparticles for reuse.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.